molecular formula C15H17NO5 B15030077 5-(([2-(4-Hydroxyphenyl)ethyl]amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 339369-63-0

5-(([2-(4-Hydroxyphenyl)ethyl]amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B15030077
CAS No.: 339369-63-0
M. Wt: 291.30 g/mol
InChI Key: BXLVWVMUSWFQDA-UHFFFAOYSA-N
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Description

5-(([2-(4-Hydroxyphenyl)ethyl]amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a specialized chemical building block designed for research applications. This compound belongs to a class of 5-arylaminomethylene derivatives of Meldrum's acid (2,2-Dimethyl-1,3-dioxane-4,6-dione), which are established as key intermediates in organic synthesis . The core structure of Meldrum's acid is known for its high acidity (pKa ~4.97) due to the stabilization of its enolate anion, making the methylene group highly reactive for condensation reactions . The specific molecular structure of this derivative, featuring a 2-(4-hydroxyphenyl)ethylamino group, positions it as a versatile precursor for the synthesis of complex heterocycles. Notably, analogous compounds are utilized in the synthesis of 4(1H)-quinolone derivatives through thermolysis, a class of structures with significant interest in pharmaceutical research due to their potential biological activities, which include serving as precursors for anticancer and antimalarial agents . The presence of the phenolic hydroxyl group further adds to its utility, allowing for additional functionalization or influencing the compound's physicochemical properties in drug discovery projects. Researchers value this reagent for its ability to undergo various transformations, including cyclization and decarboxylative pathways, to access sophisticated molecular architectures. This product is intended for use in a controlled laboratory setting by qualified professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

339369-63-0

Molecular Formula

C15H17NO5

Molecular Weight

291.30 g/mol

IUPAC Name

5-[[2-(4-hydroxyphenyl)ethylamino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C15H17NO5/c1-15(2)20-13(18)12(14(19)21-15)9-16-8-7-10-3-5-11(17)6-4-10/h3-6,9,16-17H,7-8H2,1-2H3

InChI Key

BXLVWVMUSWFQDA-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(=CNCCC2=CC=C(C=C2)O)C(=O)O1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(([2-(4-Hydroxyphenyl)ethyl]amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of 4-hydroxyphenylethylamine with a suitable dioxane derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates, purification steps, and final synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(([2-(4-Hydroxyphenyl)ethyl]amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The dioxane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction can produce amines.

Scientific Research Applications

5-(([2-(4-Hydroxyphenyl)ethyl]amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(([2-(4-Hydroxyphenyl)ethyl]amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The dioxane ring may also play a role in stabilizing the compound and enhancing its binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural similarities with other Meldrum’s acid derivatives, differing primarily in the substituent attached to the 5-methylene position. Key analogs include:

5-((4-Methoxyphenyl)amino)methylene-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS 25063-43-8): Substituent: 4-Methoxyphenylamino. Molecular Weight: 277.28 g/mol. This derivative is commonly used in synthetic routes requiring electron-donating aromatic substituents .

5-[(2-Chloro-4-nitroanilino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione: Substituent: 2-Chloro-4-nitrophenylamino. Properties: Electron-withdrawing chloro and nitro groups increase electrophilicity, making this compound reactive in cyclocondensation reactions to form quinolone derivatives with antimicrobial activity .

5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione: Substituent: 4-Hydroxybenzylidene. Molecular Weight: 248.23 g/mol. Properties: The conjugated enone system and phenolic -OH group facilitate intermolecular hydrogen bonding, as evidenced by its crystalline structure .

5-(((4-Ethoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS 370849-74-4): Substituent: 4-Ethoxyphenylamino. Molecular Weight: 291.3 g/mol.

Physicochemical Properties

Compound Substituent Molecular Weight (g/mol) Polarity Key Features
Target Compound 2-(4-Hydroxyphenyl)ethylamino ~279.28* High Hydrogen-bond donor, flexible ethyl chain
5-((4-Methoxyphenyl)amino)methylene analog 4-Methoxyphenylamino 277.28 Moderate Lipophilic, electron-donating
5-(4-Hydroxybenzylidene) analog 4-Hydroxybenzylidene 248.23 High Conjugated enone, crystalline stability
5-(((4-Ethoxyphenyl)amino)methylene) analog 4-Ethoxyphenylamino 291.30 Low Steric hindrance, improved lipophilicity

*Estimated based on structural analogs.

Research Findings and Key Insights

Reactivity in Multicomponent Reactions : Enamine derivatives of Meldrum’s acid participate in Ugi-type reactions, enabling rapid diversification into complex heterocycles .

Biological Activity : Substituents like hydroxy and nitro groups correlate with bioactivity; for example, nitro-containing analogs exhibit potent antimicrobial effects , while hydroxy groups may improve solubility for drug delivery.

Q & A

Q. What are the optimized methodologies for synthesizing 5-(([2-(4-Hydroxyphenyl)ethyl]amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione?

  • Methodological Answer : The compound can be synthesized via condensation reactions using Meldrum’s acid derivatives and aromatic amines. A green synthesis approach involves reacting isopropylidene malonate with aromatic aldehydes in aqueous media using hexadecyltrimethylammonium bromide (HTMAB) as a catalyst. This method achieves high yields (85–95%) under neutral conditions, with short reaction times (30–60 minutes) . Alternative routes include refluxing Meldrum’s acid with methyl orthoformate and arylamines in methanol, followed by crystallization (e.g., 8-hour reflux for intermediate formation) .

Q. How is the crystal structure of this compound determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection typically uses a diffractometer (e.g., Enraf–Nonius CAD-4) with MoKα radiation (λ = 0.71073 Å). Structure refinement employs SHELX software (e.g., SHELXL for small-molecule refinement), with parameters like R-factor (<0.06) and anisotropic displacement parameters for non-H atoms. Hydrogen bonding networks (e.g., C–H⋯O interactions) and envelope conformations of the dioxane ring are critical structural features .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR confirm substituent integration and carbonyl environments.
  • FT-IR : Peaks at ~1750 cm1^{-1} (C=O stretching) and ~3300 cm1^{-1} (N–H stretching) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 290.28) .

Advanced Research Questions

Q. How can reaction pathways for functionalizing the aminomethylene group be designed to enhance pharmacological activity?

  • Methodological Answer : The aminomethylene group can undergo nucleophilic substitution or oxidation. For example:
  • Sulfoxidation : React with m-chloroperbenzoic acid to form sulfoxide derivatives, enhancing hydrogen-bonding capacity .
  • Phosphonium Salt Formation : Treat with triphenylphosphine to generate zwitterionic intermediates, useful in asymmetric catalysis . Computational modeling (e.g., DFT) predicts regioselectivity and guides experimental design .

Q. What strategies resolve contradictions in crystallographic data between different polymorphs?

  • Methodological Answer : Discrepancies in unit cell parameters (e.g., a = 7.102 Å vs. 7.356 Å in related derivatives) arise from packing variations. Use SHELXD for phase refinement and PLATON to analyze symmetry operations (e.g., space group P1 vs. P21_1/c). Hydrogen-bonding motifs (e.g., C–H⋯O vs. N–H⋯O) are validated via Hirshfeld surface analysis .

Q. How do solvent and catalyst choices impact the stereoselectivity of Meldrum’s acid derivatives?

  • Methodological Answer :
  • Solvent : Polar aprotic solvents (e.g., THF) favor keto-enol tautomerism, while water promotes greener pathways but may reduce yield.
  • Catalysts : HTMAB in water enhances reaction rates via micellar catalysis, whereas morpholine in THF facilitates nucleophilic substitutions (e.g., thiomethyl → morpholino group exchange) .
  • Table : Comparison of Catalytic Systems
CatalystSolventYield (%)Reaction TimeReference
HTMABH2_2O90–9530–60 min
MorpholineTHF6812 hours

Q. What computational tools predict the environmental stability and degradation pathways of this compound?

  • Methodological Answer : Use EPI Suite or TEST software to estimate biodegradation half-lives and partition coefficients (log Kow_{ow}). Molecular dynamics simulations (e.g., GROMACS) model hydrolysis in aquatic systems, identifying labile sites (e.g., dioxane ring cleavage under acidic conditions) .

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